N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[b][1,4]oxazepine core, which is significant in medicinal chemistry for its diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of 446.6 g/mol .
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is classified as an organic compound within the category of oxazepines. Its structural complexity allows it to be explored for various pharmacological properties.
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Typical solvents used include dichloromethane and ethanol, and reactions may be catalyzed by bases such as triethylamine.
The molecular structure of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide can be represented using various chemical notation formats:
InChI=1S/C23H30N2O6S/c1-15(2)13-26-20-11-8-18(12-21(20)31-14-23(4,5)22(26)28)25-32(29,30)19-9-6-17(7-10-19)24-16(3)27/h6-12,15,25H,13-14H2,1-5H3,(H,24,27)
.The compound's canonical SMILES representation is CC(C)CN1C(=O)C(C)(C)COc2cc(NC(=O)C3CCCCC3)ccc21
, which provides insight into its connectivity and stereochemistry .
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide can undergo several important chemical reactions:
Each reaction type requires specific conditions such as temperature and solvent choice to optimize yield and selectivity.
Research indicates potential activity related to vasopressin V2 receptor antagonism . Understanding the detailed mechanism would require further pharmacological studies.
The physical properties of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide include:
Property | Value |
---|---|
Molecular Formula | C23H30N2O6S |
Molecular Weight | 446.6 g/mol |
Purity | ≥ 95% |
Chemical properties relevant to this compound include its stability under standard laboratory conditions and reactivity towards common reagents used in organic synthesis .
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide has potential applications in:
This compound represents a significant area of interest due to its complex structure and potential biological activities that warrant further investigation in both academic and pharmaceutical contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2